2-Nitroresorcinol

Overview

Description

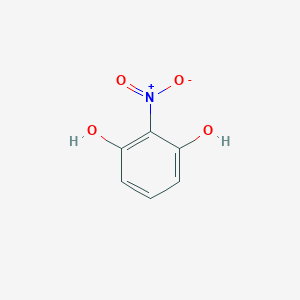

2-Nitroresorcinol (C₆H₅NO₄; molecular weight: 155.11 g/mol) is a nitroaromatic compound derived from resorcinol (1,3-dihydroxybenzene) through nitration at the 2-position. It is synthesized by reacting resorcinol with a mixture of concentrated sulfuric and nitric acids, yielding a pale-yellow crystalline solid with a melting point of 81–83°C . Its structure features two hydroxyl groups at the 1- and 3-positions and a nitro group at the 2-position, enabling intramolecular hydrogen bonding between the hydroxyl and nitro groups .

The compound crystallizes in the triclinic system (space group Pī) with unit cell parameters a = 7.083 Å, b = 7.696 Å, c = 6.607 Å, and angles α = 74.61°, β = 77.81°, γ = 68.64° . Intramolecular hydrogen bonds (O–H···O–N) stabilize the planar molecular geometry, while π-π stacking interactions between aromatic rings facilitate head-to-tail molecular packing .

This compound is utilized in diverse applications, including:

- Enzyme Inhibition: Acts as a competitive inhibitor of γ-resorcylate decarboxylase (γ-RSD) in Polaromonas sp. JS666, with an apparent inhibition constant (Ki<sup>app</sup>) of 96 ± 8 μM .

- Materials Science: Serves as a precursor for nitrogen-rich polymers (e.g., cross-linked polytriazinylethers) via reactions with trichlorotriazine .

- Cocrystal Engineering: Forms quaternary molecular solids with tetramethylpyrazine (TMP) and other coformers for structural studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-nitroresorcinol involves the nitration of resorcinol. The process typically includes mixing concentrated sulfuric acid and concentrated nitric acid to obtain a sulfuric-nitric mixed acid. Resorcinol is then mixed with silica gel and added to the reactor. The sulfuric-nitric mixed acid is added dropwise while cooling with an ice-water bath. The mixture is then subjected to steam distillation, followed by refluxing and dissolving the solid obtained by suction filtration with ethanol. The final product is obtained after cooling, filtration, washing, and drying .

Another method involves dissolving resorcinol in a phosphate buffer at pH 7, followed by the addition of sodium nitrite and hydrogen peroxide. The reaction is initiated by adding a molecular sieve and stirring at room temperature. The product is then extracted with ethyl acetate and purified using column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Nitroresorcinol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-Amino-1,3-benzenediol

Substitution: Various esters or ethers depending on the substituents used.

Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

2-Nitroresorcinol has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-nitroresorcinol involves its ability to undergo various chemical transformations due to the presence of both nitro and hydroxyl groups. The nitro group can participate in reduction reactions, while the hydroxyl groups can undergo substitution and oxidation reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Nitroresorcinol vs. 2,6-Dihydroxybenzoic Acid

Key Insight: While both compounds form intramolecular H-bonds, this compound’s nitro group enhances steric and electronic effects, making it an enzyme inhibitor rather than a substrate.

This compound vs. 2-Nitrophenol

This compound vs. 4,6-Dichlororesorcinol

Key Insight: The nitro group in this compound enhances electrophilic substitution reactivity, whereas chlorine in 4,6-dichlororesorcinol promotes halogen bonding.

Comparative Data Tables

Table 1. Enzymatic Parameters for γ-RSD Substrates/Inhibitors

| Compound | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| γ-Resorcylate | 0.44 ± 0.01 | 32 ± 2 | 1.3 × 10⁴ |

| 2,3-Dihydroxybenzoate | 0.47 ± 0.02 | 111 ± 11 | 4.2 × 10³ |

| This compound | N/A (inhibitor) | N/A | Ki<sup>app</sup> = 96 ± 8 μM |

Table 2. Thermodynamic Partitioning Data

| Compound | ΔHw→o (kJ/mol) | ΔHw→c (kJ/mol) | log P (Octanol-Water) |

|---|---|---|---|

| This compound | -15.2 | -21.4 | 1.28 |

| 2-Nitrophenol | -12.8 | -18.9 | 1.05 |

| 2,6-Dihydroxybenzoic Acid | -14.7 | -20.1 | 0.94 |

Biological Activity

2-Nitroresorcinol (2-NR) is a nitro-substituted derivative of resorcinol, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and material sciences, due to its potential therapeutic applications and its role as an inhibitor in enzymatic reactions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of γ-resorcylate decarboxylase (γ-RSD), an enzyme involved in the decarboxylation of 2,6-dihydroxybenzoate. The binding of 2-NR to the active site of γ-RSD has been elucidated through crystallographic studies, revealing that it interacts with a manganese ion within the enzyme's active site. The inhibition constant () for this interaction provides insights into the efficacy of 2-NR as an enzyme inhibitor .

Photochemical Activity

In photochemical applications, 2-NR has been utilized in drug delivery systems that leverage light activation to enhance therapeutic efficacy. For instance, studies have shown that when combined with nanoparticles and photosensitizers, 2-NR can facilitate the generation of reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cells . This mechanism underscores its potential in photodynamic therapy.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various biological models, suggesting its potential as a protective agent against oxidative damage .

Hepatoprotective Effects

A study investigating the hepatoprotective properties of compounds synthesized from this compound demonstrated that these derivatives could mitigate liver injury induced by carbon tetrachloride (CCl4). The treatment resulted in reduced levels of liver enzymes (ALT and AST) and improved antioxidant enzyme activity (SOD and CAT) in treated mice compared to untreated controls . This finding highlights the therapeutic potential of 2-NR derivatives in liver protection.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves nitration of resorcinol using mixed acids. This compound serves as a precursor for various derivatives that exhibit anti-inflammatory and analgesic properties. For example, derivatives synthesized from 2-NR have shown promising results in reducing inflammation in animal models .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Nitroresorcinol?

- Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FT-IR) to identify nitro (-NO₂) and hydroxyl (-OH) functional groups, referencing peaks at ~1541 cm⁻¹ (C-NO₂ stretching) and ~3400–3100 cm⁻¹ (O-H stretching) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 80 MHz) confirms aromatic proton environments, with signals at δ 6.37 ppm (doublet, 2H) and δ 7.12 ppm (triplet, 1H) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity, as demonstrated in synthesis protocols using ethyl acetate/hexane gradients .

Q. What key physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Molecular formula : C₆H₅NO₄ (molecular weight: 155.11 g/mol) .

- Melting point : 84°C (pure form), though decomposition occurs at higher temperatures (e.g., 144°C in coordination complexes) .

- Solubility : Hydrophilic due to hydroxyl and nitro groups; dissolves in polar solvents like ethanol and THF .

- Stability : Air-sensitive in coordination complexes; store in inert atmospheres at low temperatures (-25°C) to prevent decomposition .

Advanced Research Questions

Q. How can synthesis protocols for this compound derivatives be optimized to address low yields?

- Methodological Answer :

- Reaction conditions : Control nitration temperature (<20°C) to avoid byproducts during nitric/sulfuric acid treatment .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives like 1,3-bis(1,3,6-trioxaheptyl)-2-nitrobenzene, achieving 44% yield .

- Catalysis : Explore Lewis acids (e.g., YbI₂) to stabilize intermediates in heterometallic cluster syntheses .

Q. What analytical approaches resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Comparative assays : Use standardized in vitro models (e.g., Vibrio fischeri bioluminescence inhibition) to replicate toxicity studies, noting EC₅₀ values (e.g., 0.66–1.35 mg/L) .

- Data normalization : Account for variables like pH, solvent carriers, and cell line sensitivity. Cross-validate with computational models (e.g., QSAR) to predict bioactivity .

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro and hydroxyl groups to predict ligand substitution behavior .

- Molecular docking : Simulate interactions with metal ions (e.g., Yb³⁺) to design stable heterometallic clusters .

Q. Data Contradiction and Reproducibility

Q. Why do reported melting points for this compound complexes vary across studies?

- Methodological Answer : Variations arise from:

- Sample purity : Impurities from incomplete nitration lower observed melting points .

- Crystallization conditions : Slow cooling in ethanol vs. rapid precipitation affects crystal lattice stability .

- Instrument calibration : Validate differential scanning calorimetry (DSC) settings using reference standards .

Q. Toxicity and Safety

Q. What in vitro models are suitable for assessing this compound’s ecotoxicological impact?

- Methodological Answer :

- Microbial assays : Vibrio fischeri bioluminescence inhibition (EC₅₀ = 0.66–1.35 mg/L) .

- Algal toxicity tests : Measure growth inhibition in Chlorella vulgaris under OECD Guidelines .

- Mammalian cell lines : Use HepG2 cells for cytotoxicity screening (MTT assay) with IC₅₀ comparisons to structural analogs .

Q. Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., solvent volumes, cooling rates) to match literature protocols .

- Safety : Use fume hoods for nitration steps; handle decomposition-prone complexes under inert atmospheres .

- Data validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries .

Properties

IUPAC Name |

2-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060525 | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange crystalline powder; [Acros Organics MSDS] | |

| Record name | 2-Nitroresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000227 [mmHg] | |

| Record name | 2-Nitroresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

601-89-8 | |

| Record name | 2-Nitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITRORESORCINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DA96G63WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.